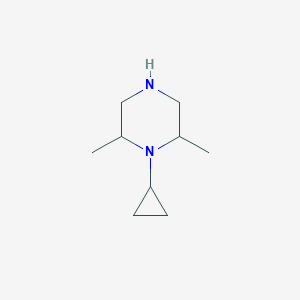

1-Cyclopropyl-2,6-dimethylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Cyclopropyl-2,6-dimethylpiperazine is a chemical compound with the CAS Number: 1017120-38-5 . It has a molecular weight of 154.26 and its IUPAC name is 1-cyclopropyl-2,6-dimethylpiperazine .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Cyclopropyl-2,6-dimethylpiperazine, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

1-Cyclopropyl-2,6-dimethylpiperazine has a molecular weight of 154.26 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Compounds

1-Cyclopropyl-2,6-dimethylpiperazine: is utilized in the synthesis of various pharmaceutical compounds due to its piperazine core structure. Piperazine derivatives are known for their wide range of biological activities and are components of several therapeutic drugs . For instance, they are found in medications such as antipsychotics, antihistamines, and antiretrovirals.

Development of Chiral Piperazines

The compound serves as a precursor in the synthesis of chiral piperazines, which are important in creating enantiomerically pure pharmaceuticals. Chiral piperazines have been synthesized via reactions with protected 1,2-diamines, employing aza-Michael addition for the key step . This process is crucial for producing drugs with specific desired biological activities.

Heterocyclic Chemistry Research

In heterocyclic chemistry, 1-Cyclopropyl-2,6-dimethylpiperazine is used to explore new reactions and syntheses of heterocyclic compounds. Its structure allows for the investigation of ring transformations and the development of novel synthetic methodologies .

Solid-Phase Synthesis Techniques

This compound is also involved in solid-phase synthesis techniques, which are used for the rapid assembly of compound libraries for drug discovery. The piperazine moiety can act as a scaffold on which various pharmacophores can be built .

Photocatalytic Synthesis Processes

Researchers employ 1-Cyclopropyl-2,6-dimethylpiperazine in photocatalytic synthesis processes to create complex molecules under mild conditions. This approach is environmentally friendly and can be used to construct diverse piperazine-containing molecules .

Catalyst Development

The compound’s unique structure makes it a candidate for developing catalysts used in organic synthesis. These catalysts can facilitate a variety of chemical reactions, including those that form piperazine rings .

Safety and Hazards

The safety data sheet for a similar compound, 2,6-Dimethylpiperazine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable solid that may form combustible dust concentrations in air. It causes severe skin burns and eye damage, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

1-cyclopropyl-2,6-dimethylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-7-5-10-6-8(2)11(7)9-3-4-9/h7-10H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXULSVFOEQUSKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C2CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-2,6-dimethylpiperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325022.png)

![(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol](/img/structure/B1325023.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325025.png)

![5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325028.png)

![[4-(Tetrahydropyran-4-yloxy)phenyl]methanol](/img/structure/B1325035.png)

![2-(Tetrahydro-pyran-4-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1325042.png)

![Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate](/img/structure/B1325043.png)

![4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1325045.png)